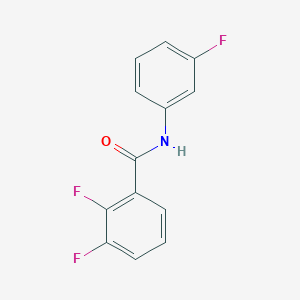![molecular formula C27H32N2O5 B15006709 N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B15006709.png)
N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with a trimethoxybenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is reacted with 4-aminophenyladamantane-1-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the amide group would produce an amine .
Aplicaciones Científicas De Investigación
N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s adamantane core provides rigidity and stability, while the trimethoxybenzamido group can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamido group but lacks the adamantane core.
Adamantane derivatives: Compounds like amantadine and rimantadine, which have similar adamantane cores but different functional groups.
Uniqueness
N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core with a trimethoxybenzamido group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C27H32N2O5 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C27H32N2O5/c1-32-22-11-19(12-23(33-2)24(22)34-3)25(30)28-20-4-6-21(7-5-20)29-26(31)27-13-16-8-17(14-27)10-18(9-16)15-27/h4-7,11-12,16-18H,8-10,13-15H2,1-3H3,(H,28,30)(H,29,31) |
Clave InChI |
QLCMWBJFOYYIPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-Ethyl-10-hydroxy-5-oxido-4,9-dioxa-3,8,10,13,15-pentaza-5-azoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,11,13-hexaene](/img/structure/B15006628.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15006638.png)
![Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]-, methyl ester](/img/structure/B15006643.png)
![(4E)-1-(3-chlorophenyl)-4-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B15006644.png)
![(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15006651.png)
![3'-Ethyl 4,5-dimethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate](/img/structure/B15006659.png)
![methyl 4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B15006660.png)
![2-{[(4-Amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B15006663.png)
![2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15006667.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15006668.png)

![3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15006683.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15006696.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B15006697.png)
